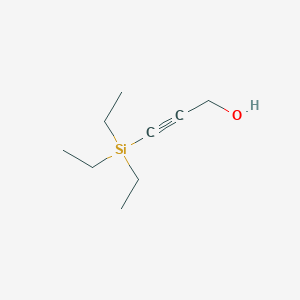

3-Triethylsilyl-2-propyn-1-ol

Beschreibung

BenchChem offers high-quality 3-Triethylsilyl-2-propyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Triethylsilyl-2-propyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-triethylsilylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-4-11(5-2,6-3)9-7-8-10/h10H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRKPTSZUGTGIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375302 | |

| Record name | SBB054881 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2652-46-2 | |

| Record name | SBB054881 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Triethylsilyl-2-propyn-1-ol (CAS 2652-46-2): Properties, Reactivity, and Applications

Introduction

3-Triethylsilyl-2-propyn-1-ol is a versatile bifunctional molecule that has emerged as a crucial building block in modern organic synthesis. Its structure, featuring a primary propargylic alcohol and a triethylsilyl (TES)-protected terminal alkyne, allows for selective, sequential reactions at either terminus. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, and synthetic utility for researchers, chemists, and professionals in drug development. The strategic use of the triethylsilyl protecting group offers distinct advantages in terms of stability and reactivity, enabling the construction of complex molecular architectures.

Physicochemical Properties

The fundamental properties of 3-Triethylsilyl-2-propyn-1-ol are summarized below. These data are essential for its appropriate handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 2652-46-2 | [1][2] |

| Molecular Formula | C₉H₁₈OSi | [1] |

| Molecular Weight | 170.33 g/mol | N/A |

| Appearance | Liquid | N/A |

| Purity | ≥98% | [2] |

| Boiling Point | ~95-97 °C at 12 mmHg (estimated) | N/A |

| Density | ~0.87 g/mL at 25 °C (estimated) | N/A |

| InChI Key | HGRKPTSZUGTGIT-UHFFFAOYSA-N | [1][2] |

| Storage Temperature | Room Temperature | [2] |

Note: Some physical properties are estimated based on the closely related trimethylsilyl analogue (CAS 5272-36-6) due to limited public data for the triethylsilyl compound.

Spectral Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic triplet for the hydroxyl proton (-OH), a singlet or doublet for the methylene protons (-CH₂-) adjacent to the alcohol, and overlapping signals (a quartet and a triplet) in the upfield region corresponding to the ethyl groups of the TES moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature distinct signals for the acetylenic carbons, with the silyl-substituted carbon appearing more upfield than the carbon adjacent to the methylene group. Signals for the methylene carbon (-CH₂OH) and the two carbons of the ethyl groups will also be present. Based on similar structures, the acetylenic carbons are expected around δ 85-110 ppm.[3]

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. A broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. A sharp, weak to medium absorption around 2170 cm⁻¹ is characteristic of the C≡C triple bond stretch.[3] The absence of a sharp peak around 3300 cm⁻¹ confirms the protection of the terminal alkyne.

Reactivity and Synthetic Applications

The synthetic utility of 3-Triethylsilyl-2-propyn-1-ol stems from the orthogonal reactivity of its two functional groups. The triethylsilyl group serves as a robust yet removable protecting group for the terminal alkyne, preventing its participation in undesired reactions such as oxidative coupling or acting as a nucleophile.[4] This allows for a wide range of chemical transformations to be performed selectively at the hydroxyl group.

Reactions at the Hydroxyl Group

With the alkyne terminus masked, the primary alcohol can undergo standard transformations, including:

-

Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.

-

Etherification: Formation of ethers via Williamson ether synthesis or other methods.

-

Esterification: Acylation to form various esters.

-

Nucleophilic Substitution: Conversion of the alcohol to a leaving group (e.g., tosylate, mesylate, or halide) to facilitate substitution reactions.

The causality behind this selectivity lies in the stability of the silicon-carbon bond under conditions typically used for these alcohol modifications. The TES group is generally stable to mild acids, bases, and many oxidizing and reducing agents, ensuring it remains intact during these steps.[4]

Deprotection and Reactions at the Alkyne

Once modifications at the alcohol position are complete, the terminal alkyne can be unmasked. The triethylsilyl group is most commonly removed using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[5] The high affinity of silicon for fluoride drives the cleavage of the Si-C bond, regenerating the terminal alkyne with high efficiency.

This deprotection reveals a reactive terminal alkyne, which is a versatile handle for carbon-carbon bond formation. Key applications include:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.

-

Cadiot-Chodkiewicz Coupling: Copper-catalyzed coupling with a 1-bromoalkyne to generate unsymmetrical diynes.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazoles.

-

Alkynylation: Addition of the deprotonated alkyne (acetylide) to electrophiles like aldehydes, ketones, or epoxides.[5]

The following workflow illustrates the strategic use of 3-triethylsilyl-2-propyn-1-ol in a typical synthetic sequence.

Caption: Synthetic workflow using 3-triethylsilyl-2-propyn-1-ol.

Representative Experimental Protocol: Desilylation

This protocol describes a standard, reliable method for the removal of the triethylsilyl group to yield the corresponding terminal alkyne. This procedure is self-validating as each step is designed to efficiently execute the deprotection and ensure pure product isolation.

Objective: To deprotect 3-triethylsilyl-2-propyn-1-ol to propargyl alcohol.

Materials:

-

3-Triethylsilyl-2-propyn-1-ol

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: Dissolve 3-triethylsilyl-2-propyn-1-ol (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice-water bath.

-

Causality: Using an inert atmosphere prevents reactions with atmospheric moisture and oxygen. Cooling to 0 °C moderates the reaction rate of the often exothermic desilylation.

-

-

Reagent Addition: Add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution over 5-10 minutes.

-

Causality: TBAF is the source of nucleophilic fluoride ions required to cleave the Si-C bond. A slight excess ensures complete conversion. Dropwise addition maintains temperature control.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Causality: TLC allows for empirical determination of reaction completion, preventing unnecessarily long reaction times or premature workup.

-

-

Quenching and Extraction: Once complete, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and then brine.

-

Causality: The aqueous workup removes the TBAF salt and other water-soluble byproducts. Diethyl ether is a suitable extraction solvent for the product. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: MgSO₄ is a drying agent that removes trace amounts of water. Rotary evaporation efficiently removes the volatile solvent to yield the crude product.

-

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel if necessary to yield the pure propargyl alcohol.

-

Causality: Chromatography separates the desired product from non-volatile impurities or byproducts, ensuring high purity.

-

Handling, Storage, and Safety

As a senior scientist, adherence to safety protocols is paramount. 3-Triethylsilyl-2-propyn-1-ol should be handled with appropriate personal protective equipment (PPE).

-

Hazard Identification: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

-

Handling: Work in a well-ventilated fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors.[6]

-

Storage: Store in a tightly closed container in a cool, dry place.[6]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for several minutes. Seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move person into fresh air.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

3-Triethylsilyl-2-propyn-1-ol is a highly valuable and strategic reagent in organic synthesis. Its dual functionality, combined with the reliable and selective nature of silyl group chemistry, provides chemists with a powerful tool for the synthesis of complex molecules. The ability to perform chemistry at the alcohol moiety before revealing the terminal alkyne for subsequent coupling reactions underscores its utility in multi-step synthetic sequences, making it an indispensable component in the synthetic chemist's toolbox for pharmaceutical and materials science research.

References

Sources

- 1. 3-(Triethylsilyl)-2-propyn-1-ol | 2652-46-2 [sigmaaldrich.com]

- 2. 3-(Triethylsilyl)prop-2-yn-1-ol | 2652-46-2 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 6. echemi.com [echemi.com]

The Strategic Utility of 3-(Triethylsilyl)-2-propyn-1-ol in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Triethylsilyl)-2-propyn-1-ol is a bifunctional reagent of significant value in contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors. As a propargyl alcohol derivative, it provides a versatile three-carbon building block. The incorporation of a triethylsilyl (TES) group for the protection of the terminal alkyne imparts enhanced stability compared to its more common trimethylsilyl (TMS) counterpart, allowing for greater synthetic flexibility in complex, multi-step reaction sequences. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and strategic applications of 3-(triethylsilyl)-2-propyn-1-ol, with a focus on its role as a stable yet readily cleavable protected alkyne in cross-coupling reactions and as a key intermediate in the synthesis of high-value molecules.

Introduction: The Role of Silyl-Protected Alkynes

In the intricate landscape of drug development and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. Terminal alkynes, with their acidic proton and versatile reactivity, are fundamental building blocks. However, the acidic nature of the acetylenic C-H bond can interfere with a wide range of common synthetic transformations, including organometallic reactions and base-mediated processes.

To circumvent this, the terminal alkyne is often "protected" by replacing the acidic proton with a sterically bulky, non-reactive group. Trialkylsilyl groups are paramount for this purpose. While the trimethylsilyl (TMS) group is widely used, its lability under both mild acidic and basic conditions can be a significant drawback in lengthy synthetic routes.[1] This is where the triethylsilyl (TES) group, as featured in 3-(triethylsilyl)-2-propyn-1-ol, offers a distinct advantage. The greater steric hindrance afforded by the three ethyl groups provides a significant increase in stability, allowing it to withstand a broader spectrum of reaction conditions while still being removable under specific, controlled protocols.[2] This guide will elucidate the properties and applications of this important synthetic intermediate.

Physicochemical Properties

A clear understanding of a reagent's physical properties is essential for its proper handling, reaction setup, and purification. The key properties of 3-(triethylsilyl)-2-propyn-1-ol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2652-46-2 | [3] |

| Molecular Formula | C₉H₁₈OSi | [3] |

| Molecular Weight | 170.33 g/mol | [3] |

| Appearance | Colorless to yellow liquid | General observation |

| Density | Data not readily available. For comparison, the density of the trimethylsilyl analogue (CAS 5272-36-6) is ~0.865 g/mL at 25 °C. | [4][5] |

| InChI Key | HGRKPTSZUGTGIT-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The synthesis of 3-(triethylsilyl)-2-propyn-1-ol is typically achieved through the silylation of propargyl alcohol. This process involves the deprotonation of the terminal alkyne, which is the most acidic proton in the molecule, followed by quenching the resulting acetylide with an electrophilic silicon source.

Synthetic Pathway Overview

The general synthetic workflow involves a base-mediated deprotonation of propargyl alcohol to form the corresponding acetylide anion, which then undergoes a nucleophilic attack on triethylsilyl chloride to yield the desired product.

Caption: General workflow for the synthesis of 3-(triethylsilyl)-2-propyn-1-ol.

Detailed Experimental Protocol

The following is a representative protocol for the triethylsilyl protection of an alcohol, adapted for the synthesis of the title compound.[6] This procedure is illustrative and may require optimization based on laboratory conditions and scale.

Materials:

-

Propargyl alcohol (1.0 equiv.)

-

Triethylsilyl chloride (TESCl, 1.1 - 1.5 equiv.)

-

Imidazole (1.5 - 2.5 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the propargyl alcohol (1.0 equiv.) and dissolve it in anhydrous DMF (to a concentration of ~0.5 M).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add imidazole (1.5 - 2.5 equiv.) and stir until fully dissolved. Expert Insight: Imidazole acts as both a base to deprotonate the alkyne and as a nucleophilic catalyst, enhancing the reactivity of the silylating agent.

-

Silylation: Add triethylsilyl chloride (1.1 - 1.5 equiv.) dropwise to the cold, stirring solution. The reaction is often accompanied by the formation of a white precipitate (imidazole hydrochloride).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Workup: Quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water (3x) and then with brine (1x). Trustworthiness Check: The repeated water washes are crucial to remove the highly polar DMF solvent and water-soluble byproducts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield pure 3-(triethylsilyl)-2-propyn-1-ol.

Core Applications in Research and Development

The synthetic utility of 3-(triethylsilyl)-2-propyn-1-ol stems from its dual functionality: a nucleophilic hydroxyl group and a sterically protected terminal alkyne.

The TES Group in Alkyne Protection and Deprotection

The primary role of the TES group is to mask the acidic acetylenic proton, thereby enabling transformations on other parts of the molecule that would be incompatible with a free alkyne.

Key Advantages of TES Protection:

-

Enhanced Stability: The TES group is significantly more stable to acidic and basic conditions than the TMS group, preventing premature deprotection during multi-step syntheses.[1]

-

Orthogonality: It offers orthogonal stability relative to other protecting groups. For instance, TES ethers can be selectively cleaved in the presence of more robust silyl ethers like tert-butyldimethylsilyl (TBDMS).[7]

Deprotection Strategies: The removal of the TES group to regenerate the terminal alkyne is a critical step. This can be achieved under various conditions, allowing for strategic unmasking of the alkyne at the desired synthetic stage.

-

Fluoride-Mediated Cleavage: This is the most common method, leveraging the high affinity of fluoride for silicon. Reagents like tetra-n-butylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) are highly effective.

-

Acid-Catalyzed Cleavage: Mild acids can be employed for deprotection. For example, formic acid in methanol or hydrogen fluoride-pyridine complex (HF•pyr) are known to cleave TES ethers and can be applied to TES-protected alkynes.[7][8]

-

Base-Catalyzed Cleavage: Mild basic conditions, such as potassium carbonate in methanol, can also effect deprotection, although this is more common for the more labile TMS group.

Caption: Strategic workflow of TES group protection and deprotection.

Utility in Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Silyl-protected alkynes like 3-(triethylsilyl)-2-propyn-1-ol are instrumental in this chemistry. The reaction can be performed on the protected alkyne, with the TES group preventing side reactions like homocoupling. Subsequently, the TES group can be removed in situ or in a separate step to yield the terminal aryl-alkyne, or to allow for a second, different coupling reaction.[2] The use of ethynyltriethylsilane has been shown to give high yields in Sonogashira couplings.[9]

Handling and Safety

3-(Triethylsilyl)-2-propyn-1-ol is a chemical reagent and should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Based on safety data for similar compounds, it may cause skin and eye irritation.[10] Avoid breathing vapors and ensure all ignition sources are removed from the handling area. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

3-(Triethylsilyl)-2-propyn-1-ol is a highly valuable and strategic building block for medicinal chemists and synthetic researchers. Its key feature is the triethylsilyl protecting group, which offers a robust yet cleavable mask for the terminal alkyne. This enhanced stability profile compared to the TMS analogue provides greater latitude in planning and executing complex synthetic routes toward novel therapeutics and advanced materials. A thorough understanding of its properties, synthesis, and deprotection chemistry enables scientists to leverage its full potential in advancing the frontiers of drug discovery.

References

-

Chemsrc. (2025, August 20). 3-(Trimethylsilyl)-2-propyn-1-ol. Retrieved from [Link]

-

Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. Available at: [Link]

-

Bandaru, S., et al. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Synthetic Communications, 40(11), 1637-1644. Available at: [Link]

-

Wikipedia. (2023). Sonogashira coupling. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Propyn-1-ol, 3-(trimethylsilyl)-. Retrieved February 22, 2026, from [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved February 22, 2026, from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). TES protection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Retrieved February 22, 2026, from [Link]

-

PureSynth. (n.d.). 3-Trimethylsilyl-2-Propyn-1-Ol 95.0%(GC). Retrieved February 22, 2026, from [Link]

-

Hu, Z., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. Available at: [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved February 22, 2026, from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 3. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]

- 4. 3-TRIMETHYLSILYL-2-PROPYN-1-OL | 5272-36-6 [chemicalbook.com]

- 5. Electronics materials,OLED,LCD,RM materials,CAS#:5272-36-6,三甲硅基丙炔醇,3-TRIMETHYLSILYL-2-PROPYN-1-OL [en.chemfish.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 10. 3-(trimethylsilyl)prop-2-yn-1-ol | 5272-36-6 [sigmaaldrich.com]

Introduction: The Strategic Role of Silyl Ethers in Alkyne Chemistry

An In-depth Technical Guide to TES-Protected Propargyl Alcohol: Structure, Synthesis, and Application

Propargyl alcohol (prop-2-yn-1-ol) is a fundamental and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive terminal alkyne and a primary alcohol, allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][3][4] However, the inherent reactivity of the hydroxyl group often necessitates a protection strategy to enable selective reactions at the alkyne terminus or other sites within a complex molecule.

The use of protecting groups is a cornerstone of multistep synthesis, preventing unwanted side reactions of sensitive functional groups.[5] Among the most widely employed protecting groups for alcohols are silyl ethers, formed by replacing the acidic proton of the hydroxyl group with a substituted silicon atom.[6][7] The triethylsilyl (TES) group is a silyl ether of intermediate steric bulk and stability. This characteristic is crucial, as it allows for its selective removal under conditions that may leave more robust silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), intact, while being significantly more stable than the trimethylsilyl (TMS) group.[7]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the structure, synthesis, and characterization of triethyl(prop-2-yn-1-yloxy)silane (TES-protected propargyl alcohol) and provides field-proven insights into its deprotection and application as a strategic synthetic intermediate.

Core Structure and Chemical Formula

The systematic IUPAC name for TES-protected propargyl alcohol is triethyl(prop-2-yn-1-yloxy)silane . It is characterized by the covalent bond between the oxygen atom of propargyl alcohol and the silicon atom of the triethylsilyl group.

-

Chemical Formula: C₉H₁₈OSi

-

Linear Formula: HC≡CCH₂OSi(C₂H₅)₃

-

Molecular Weight: 170.33 g/mol

-

CAS Number: 61157-25-3

2D Chemical Structure:

Synthesis of TES-Protected Propargyl Alcohol: A Validated Protocol

The protection of propargyl alcohol as its TES ether is a standard silylation reaction. The protocol described below is a self-validating system, designed for high efficiency and purity.

Experimental Protocol: Silylation of Propargyl Alcohol

Objective: To synthesize triethyl(prop-2-yn-1-yloxy)silane from propargyl alcohol and triethylsilyl chloride.

Materials:

-

Triethylsilyl chloride (TESCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propargyl alcohol (1.0 eq) and imidazole (1.5 eq).

-

Solvent Addition: Dissolve the solids in anhydrous DCM. The volume should be sufficient to create a stirrable solution (approx. 0.2 M concentration of the alcohol).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction upon addition of the silylating agent.

-

Reagent Addition: Add triethylsilyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes. The formation of a white precipitate (imidazolium hydrochloride) will be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (propargyl alcohol).

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water and then brine. The washing steps remove the imidazole salt and any remaining aqueous-soluble impurities.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate (e.g., 98:2 Hexanes:EtOAc) to afford the pure TES-protected propargyl alcohol as a colorless liquid.

Workflow Diagram: Synthesis of TES-Protected Propargyl Alcohol

Caption: Workflow for the synthesis of TES-protected propargyl alcohol.

Spectroscopic and Physical Data

Accurate characterization is essential for verifying the successful synthesis and purity of the target compound. The following data are characteristic of triethyl(prop-2-yn-1-yloxy)silane.

| Property | Value |

| Molecular Formula | C₉H₁₈OSi |

| Molecular Weight | 170.33 g/mol |

| CAS Number | 61157-25-3 |

| Appearance | Colorless Liquid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.25 (d, 2H, -CH₂-), ~2.42 (t, 1H, ≡C-H), ~0.98 (t, 9H, -Si-CH₂-CH₃), ~0.65 (q, 6H, -Si-CH₂-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~82.5 (≡C-H), ~74.5 (-C≡), ~51.5 (-CH₂-), ~6.7 (-Si-CH₂-CH₃), ~4.5 (-Si-CH₂-CH₃) |

| IR (Neat, cm⁻¹) | ~3310 (s, ≡C-H stretch), ~2955 (s, C-H stretch), ~2120 (w, C≡C stretch), ~1090 (vs, Si-O-C stretch)[10] |

| Mass Spec (EI) | m/z: 170 (M⁺), 141 ([M-Et]⁺), 115 ([M-Propargyl]⁺) |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Deprotection Strategies: Reclaiming the Hydroxyl Group

The utility of the TES group lies in its predictable and often selective removal. The choice of deprotection agent is dictated by the presence of other sensitive functional groups in the molecule.

Protocol 1: Fluoride-Mediated Deprotection (General Purpose)

Mechanism: The high affinity of silicon for fluoride drives this reaction. The formation of the strong Si-F bond is the thermodynamic driving force for the cleavage of the Si-O bond.

Materials:

-

TES-protected propargyl alcohol

-

Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl Acetate

Procedure:

-

Reaction Setup: Dissolve the TES-protected propargyl alcohol (1.0 eq) in THF.

-

Reagent Addition: Cool the solution to 0 °C and add the TBAF solution (1.1 eq) dropwise.

-

Reaction Monitoring: Stir the reaction at 0 °C or room temperature and monitor by TLC until the starting material is consumed (typically 30-60 minutes).

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude propargyl alcohol can be purified by column chromatography if necessary.

Protocol 2: Selective Acid-Catalyzed Deprotection

Mechanism: The TES group is more labile to acid than bulkier silyl ethers like TBDMS or TBDPS. This differential reactivity allows for its selective removal.[7][11] A mild acid such as formic acid is highly effective for this transformation.[12]

Materials:

-

TES-protected substrate

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Formic Acid (HCOOH)

Procedure:

-

Reaction Setup: Dissolve the TES-protected substrate in methanol (to make a 5-10% formic acid solution) or DCM (for a 2-5% solution).[12]

-

Reagent Addition: Add formic acid to the solution.

-

Reaction Monitoring: Stir at room temperature and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

-

Work-up: Upon completion, carefully neutralize the acid with saturated aqueous NaHCO₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify as needed.

Workflow Diagram: Deprotection of TES Group

Caption: Common deprotection pathways for TES-protected alcohols.

Applications in Advanced Organic Synthesis

TES-protected propargyl alcohol is not merely a protected molecule; it is a strategic intermediate that enables complex synthetic sequences.

-

Orthogonal Protection Schemes: In the synthesis of complex molecules like polyketides, multiple hydroxyl groups with varying reactivity may be present.[13] The TES group can be used in concert with other silyl ethers (e.g., TBS, TIPS) and non-silyl protecting groups (e.g., Bn, PMB). Its unique lability allows it to be removed without affecting other groups, enabling chemists to unmask specific hydroxyl groups at will.[12]

-

Carbometalation and Coupling Reactions: The protected alkyne can undergo a variety of transformations. More importantly, the terminal proton remains, allowing for deprotonation with a strong base (e.g., n-BuLi) to form a lithium acetylide. This nucleophile can then be used in additions to aldehydes, ketones, and epoxides to form more complex propargylic alcohols.[14][15] After such transformations, the TES group can be removed to reveal the primary alcohol for further functionalization.

-

Precursor to Allenylsilanes: In the presence of appropriate catalysts, propargylsilanes can rearrange or be synthesized to form allenylsilanes, which are themselves highly versatile synthetic intermediates.[16][17]

The strategic use of TES-protected propargyl alcohol allows for the construction of intricate molecular architectures by providing a stable, yet readily cleavable, protecting group that is orthogonal to many other common protecting groups and reaction conditions.

References

- Product Class 3: Propargylic Alcohols. Science of Synthesis.

- Nomination Background: Propargyl alcohol (CASRN: 107-19-7). National Toxicology Program.

- Functional Group Protection. Organic Chemistry Portal. (2009).

- Danheiser, R. L. (Trimethylsilyl)allenes as propargylic anion equivalents: synthesis of homopropargylic alcohols and ethers. The Journal of Organic Chemistry.

- Triethylsilane (TES). Organic Chemistry Portal.

- Marshall, J. A. (2003). Synthesis of Enantioenriched Propargylic Alcohols Related to Polyketide Natural Products. A Comparison of Methodologies. Organic Letters.

- Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. PMC.

- Propargyl alcohol 99 107-19-7. Sigma-Aldrich.

- 1-(Trimethylsilyl)-1-propyne. NIST WebBook.

- 3-Trimethylsiloxy-1-propyne | CAS 5582-62-7. Santa Cruz Biotechnology.

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC.

- Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Advanced Synthesis & Catalysis. (2023).

- Propargyl alcohol. Wikipedia.

- Propargyl alcohol | CAS 107-19-7. Santa Cruz Biotechnology.

- Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. PMC.

- Propargyl alcohol uses - Synthesis, and Safety. Rawsource. (2024).

- 1-(Trimethylsilyl)-1-propyne 6224-91-5 wiki. Guidechem.

- Propargyl alcohol CAS # 107-19-7. AccuStandard.

- Ether synthesis by etherification (alkylation). Organic Chemistry Portal.

- Application of Hydroxy Propargylic Alcohols in Organic Synthesis. PubMed. (2025).

- Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal.

- Exploring Properties and Uses of Propargyl Alcohol in Organic Synthesis and Industry. (2024).

- 1-(Trimethylsilyl)propyne 99 6224-91-5. Sigma-Aldrich.

- Deprotection of Silyl Ethers. Gelest Technical Library.

- 1-(Triisopropylsilyl)-1-propyne | C12H24Si | CID 4074566. PubChem.

- Corma, A. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.

- Propargyl alcohol(107-19-7) 1H NMR spectrum. ChemicalBook.

- 2-substituted-1,3-cyclohexadienes by intermolecular, methylene-free tandem enyne metathesis. Organic Syntheses Procedure.

- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech. (2024).

- Bandi, P. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. PMC.

- 300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)... ResearchGate.

- Silane, trimethyl(2-propyn-1-yloxy)- - Substance Details. US EPA.

- Mass spectrum of Silane, triethyl(2-phenylethoxy) with retention time... ResearchGate.

- Triisopropyl-prop-2-ynyloxy-silane | C12H24OSi | CID 10932773. PubChem.

- Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. IJERA.

- ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... ResearchGate.

- Silane, triethyl(2-propynyloxy)- - Similar Compounds. EPA.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rawsource.com [rawsource.com]

- 3. Application of Hydroxy Propargylic Alcohols in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring Properties and Uses of Propargyl Alcohol in Organic Synthesis and Industry [tengerchemical.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Functional Group Protection [organic-chemistry.org]

- 7. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 9. Propargyl alcohol | CAS 107-19-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. ijera.com [ijera.com]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 12. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]

Steric Control in Alkyne Scaffolds: A Comparative Technical Guide to TES and TIPS Propargyl Alcohols

Executive Summary

In the architecture of complex drug delivery systems and natural product synthesis, the propargyl alcohol motif (

This guide analyzes the critical divergence between Triethylsilyl (TES) and Triisopropylsilyl (TIPS) protecting groups.[1][2][3] While chemically similar, their behavior is governed by a massive disparity in steric bulk and hydrolytic stability. Mastering this difference allows researchers to execute orthogonal deprotection sequences , where one group is removed while the other remains inviolate, a requirement for high-precision medicinal chemistry.

Part 1: Structural & Physicochemical Fundamentals

The functional difference between TES and TIPS is not electronic, but steric. This is quantified by the Cone Angle and the resulting shielding of the silicon atom from nucleophilic attack.

The Steric Parameters

The stability of a silyl ether is directly proportional to the steric hindrance around the silicon center.[1] The isopropyl groups of TIPS interlock to form a "hydrophobic shell" that effectively blocks the trajectory of incoming nucleophiles (like

| Feature | TES (Triethylsilyl) | TIPS (Triisopropylsilyl) | Implication |

| Substituents | 3 x Ethyl ( | 3 x Isopropyl ( | TIPS has branched bulk near the Si center. |

| Relative Acid Stability | ~64x (vs TMS) | ~700,000x (vs TMS) | TIPS is ~10,000x more stable than TES. |

| Relative Base Stability | 10-100x (vs TMS) | ~100,000x (vs TMS) | TIPS survives strong bases (e.g., LDA, n-BuLi). |

| Primary Utility | Transient protection; easy removal.[4] | Permanent/Late-stage protection; masking agents. |

The "Silicon-29" Effect & Stability Ratios

The hydrolytic stability of these groups follows a logarithmic scale. The data below (normalized to Trimethylsilyl, TMS = 1) highlights why TIPS is the industry standard for robust protection.

-

TES Ether: Labile. Cleaves in dilute acid (

) or rapidly with fluoride.[1] -

TIPS Ether: Robust. Requires strong acid (

,

Part 2: Mechanistic Visualization (Steric Shielding)

The following diagram illustrates the logical flow of nucleophilic attack and how steric bulk dictates reaction kinetics.

Caption: Comparative steric accessibility. The bulkier isopropyl groups of TIPS prevent the formation of the pentacoordinate silicon intermediate required for cleavage.

Part 3: Synthetic Utility & Orthogonality

In propargyl alcohol chemistry, you often encounter two distinct protection scenarios:

-

O-Silylation: Protecting the alcohol (Ether formation).

-

C-Silylation: Protecting the alkyne terminus.

Scenario A: O-Silylation (The Ether)

-

TES-Propargyl Ether: Used when you need to reveal the alcohol early in the synthesis (e.g., to oxidize it to an aldehyde) without disturbing other sensitive groups.

-

TIPS-Propargyl Ether: Used when the alcohol must survive harsh downstream transformations, such as Jones Oxidation , Grignard additions , or Lithiation .

Scenario B: C-Silylation (The Alkyne Terminus)

This is where TIPS shines.[5] In Sonogashira couplings , a terminal alkyne is often protected with TIPS.

-

Why TIPS? Its large cone angle prevents the catalyst (Pd) from binding to the protected end, ensuring the coupling happens only at the desired halide partner. TES is often too small to prevent side reactions or homocoupling at the protected end.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure you do not proceed with a failed reaction.

Protocol 4.1: Selective Deprotection of TES in the Presence of TIPS

Objective: Remove a TES group from a propargyl alcohol while leaving a TIPS group intact.

Reagents:

-

Substrate (containing both TES and TIPS)

-

PPTS (Pyridinium p-toluenesulfonate) - The mild acid catalyst[6]

Workflow:

-

Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of MeOH (

). -

Catalysis: Add 0.1 equiv (25 mg) of PPTS.

-

Reaction: Stir at Room Temperature (RT).

-

Monitoring (Checkpoint):

-

TLC Analysis: TES cleavage is usually fast (30 min - 2 hrs). You should see a more polar spot (alcohol) appear.

-

Validation: If the reaction is too slow, switch to AcOH:THF:H2O (3:1:1). Do NOT heat, or you risk migrating the TIPS group.

-

-

Quench: Dilute with EtOAc, wash with Sat.

.

Protocol 4.2: Global Deprotection (Removing TIPS)

Objective: Remove the robust TIPS group (and any remaining TES).

Reagents:

-

TBAF (Tetra-n-butylammonium fluoride) - 1.0M in THF.[9]

Workflow:

-

Setup: Dissolve substrate in dry THF (

) under Argon. -

Addition: Add 1.2 equiv of TBAF dropwise at

. -

Warming: Allow to warm to RT.

-

Checkpoint:

-

TIPS removal is slower. It may require 2-12 hours.

-

Color Change: The reaction often turns slightly yellow/orange due to trace elimination byproducts, but this is normal.

-

-

Workup: Quench with Sat.

.-

Critical Step: Silyl fluorides are volatile/sticky. Ensure thorough washing or use a calcium scavenger if the byproduct hinders crystallization.

-

Part 5: Decision Logic for Drug Development

When designing a linker or scaffold, use this logic flow to select your silyl group.

Caption: Strategic decision tree for selecting silyl protecting groups based on downstream synthetic requirements.

References

-

BenchChem Technical Support. (2025).[1][6] A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem. Link

-

Wikipedia Contributors. (2025). Silyl ether: Relative Resistance to Hydrolysis. Wikipedia, The Free Encyclopedia. Link

- Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Synthesis, 45(18), 2484-2496.

-

Gelest, Inc. (2024). Deprotection of Silyl Ethers - Technical Library. Gelest. Link

-

Total-Synthesis.org. (2024). TBS Protecting Group: TBS Protection & Deprotection. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 3. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. Silyl Groups - Gelest [technical.gelest.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. total-synthesis.com [total-synthesis.com]

reaction of n-BuLi with TES-acetylene and paraformaldehyde

Application Note: High-Yield Synthesis of 3-(Triethylsilyl)prop-2-yn-1-ol via C-Li Nucleophilic Addition

Abstract & Introduction

Target Molecule: 3-(Triethylsilyl)prop-2-yn-1-ol (TES-Propargyl Alcohol) Primary Application: Protected alkyne linker for "Click" chemistry, enediyne antibiotic synthesis, and fragment-based drug discovery (FBDD).

This application note details the robust synthesis of TES-propargyl alcohol via the lithiation of (Triethylsilyl)acetylene (TES-acetylene) and subsequent trapping with paraformaldehyde. While conceptually simple, the reaction poses specific challenges: the quantitative generation of the lithium acetylide, the efficient in-situ depolymerization ("cracking") of paraformaldehyde, and the prevention of silyl-group migration or cleavage.

This protocol serves as a self-validating system, incorporating checkpoints to ensure high yield (>85%) and purity suitable for GMP-adjacent workflows.

Reaction Mechanism & Rationale

The transformation proceeds through a two-stage sequence: Metallation followed by Nucleophilic Addition .

-

Metallation (Lithiation):

-Butyllithium (-

Critical Insight: Low temperature is required not for the deprotonation itself, but to prevent the attack of

-BuLi on the THF solvent (via

-

-

Paraformaldehyde Activation: Paraformaldehyde (PFA) is a polymer of form

. It is not electrophilic in its polymeric state. Upon addition to the reaction mixture and warming, the lithium acetylide (or trace alkoxides) attacks the chain ends, unzipping the polymer to release reactive formaldehyde monomers (

Mechanism Visualization

Figure 1: Mechanistic pathway showing the generation of the active nucleophile and the in-situ generation of the electrophile.

Safety Considerations (Critical)

-

n-Butyllithium: Pyrophoric. Reacts violently with water and air. Must be handled under inert atmosphere (Argon/Nitrogen) using essentially dry techniques.

-

Paraformaldehyde: Flammable solid.[1][2] Emits formaldehyde gas (carcinogen) upon heating. Weigh in a fume hood.

-

Exotherm Control: The addition of

-BuLi is exothermic. Maintain internal temperature below -70°C to prevent solvent decomposition and side reactions.

Detailed Experimental Protocol

Scale: 10.0 mmol (Adjustable based on stoichiometry)

Reagents & Materials

| Reagent | Equiv.[3][4][5] | Amount | Notes |

| (Triethylsilyl)acetylene | 1.0 | 1.40 g (1.8 mL) | Distill if yellow/impure. |

| 1.05 | 4.2 mL | Titrate before use. | |

| Paraformaldehyde (PFA) | 3.0 | 0.90 g | Dried in vacuum desiccator ( |

| THF (Anhydrous) | - | 40 mL | Distilled from Na/Benzophenone or from SPS. |

| - | 20 mL | Quenching agent. |

Step-by-Step Procedure

Phase 1: Generation of Lithium Acetylide

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvent Charge: Cannulate 40 mL of anhydrous THF into the flask.

-

Substrate Addition: Add TES-acetylene (1.40 g, 10 mmol) via syringe.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

-

Lithiation: Add

-BuLi (4.2 mL, 10.5 mmol) dropwise via syringe over 10 minutes.-

Checkpoint: Run the addition down the side of the flask to precool the reagent. The solution may turn pale yellow.

-

-

Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.

Phase 2: Paraformaldehyde Addition & Reaction 7. PFA Preparation: While the lithiation proceeds, weigh dry Paraformaldehyde (0.90 g) into a solid addition funnel or a dry vial.

- Note: Using excess PFA (3.0 equiv) is crucial because the depolymerization is heterogeneous and rate-limiting.

- Addition: Remove the septum briefly (under positive Argon flow) and add the solid PFA in one portion. Replace septum immediately.

- Alternative: If available, use a solid addition funnel attached prior to the reaction to maintain a closed system.

- The "Cracking" Ramp: Remove the cooling bath. Allow the mixture to warm to Room Temperature (RT) naturally.

- Observation: As the solution warms, the white suspension of PFA will slowly disappear/clarify as it depolymerizes and reacts.

- Drive to Completion: Once at RT, stir for 3 hours. If solid PFA persists and TLC shows incomplete conversion, heat to mild reflux (65°C) for 1 hour.

Phase 3: Workup & Isolation

11. Quench: Cool the mixture to 0°C. Slowly add saturated aqueous

- Caution: The product is somewhat volatile. Do not use high vacuum for extended periods or heat the bath >30°C.

- Purification: Purify by Flash Column Chromatography on Silica Gel.

- Eluent: Hexanes:EtOAc (90:10 to 80:20).

- Product: Clear, colorless oil.

Workflow Diagram

Figure 2: Operational workflow emphasizing the critical temperature ramp for PFA activation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | "Wet" n-BuLi or THF. | Titrate n-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine. Distill THF immediately before use. |

| Incomplete Reaction | PFA did not depolymerize. | Ensure PFA is dry (powder, not chunks). Heat the reaction to reflux after warming to RT. |

| Silyl Cleavage | Workup too acidic or prolonged. | The TES group is more labile than TBS/TIPS. Use neutral workup conditions. Avoid prolonged exposure to silica gel. |

| Product Volatility | Loss during Rotavap. | Do not go below 20 mbar. Monitor mass balance carefully. |

References

-

General Organolithium Protocols

-

Synthesis of Silyl-Propargyl Alcohols (Analogous TMS Protocol)

-

Holmes, A. B., et al. (1987). Organic Syntheses, Coll. Vol. 8, p.606 (1993); Vol. 65, p.61 (1987). (Describes the general lithiation/formaldehyde trapping methodology). Link

-

-

Paraformaldehyde Depolymerization Mechanism

-

Kaufmann, E., et al. (1989). Ab initio mechanisms for the addition of methyllithium... to formaldehyde. Journal of the American Chemical Society, 111(5), 1777–1784. Link

-

-

Safety Data (Paraformaldehyde)

Sources

Application Note: Optimized Oxidation of 3-Triethylsilyl-2-propyn-1-ol to 3-Triethylsilyl-2-propynal

Executive Summary

The oxidation of 3-Triethylsilyl-2-propyn-1-ol (TES-propargyl alcohol) to 3-Triethylsilyl-2-propynal (TES-propargyl aldehyde) is a pivotal transformation in the synthesis of complex heterocycles, natural products, and functionalized linkers. While conceptually simple, this reaction presents specific challenges:

-

Chemoselectivity: Avoiding over-oxidation to the carboxylic acid.[1][2]

-

Stability: The product is an electron-deficient

-unsaturated aldehyde (Michael acceptor), prone to polymerization and decomposition. -

Silyl Group Sensitivity: The triethylsilyl (TES) group is more stable than trimethylsilyl (TMS) but less robust than triisopropylsilyl (TIPS), requiring pH-neutral or mild conditions to prevent desilylation.

This guide details two validated protocols: Swern Oxidation (Method A) for maximum purity and yield on a research scale, and Manganese Dioxide (

Chemical Context & Mechanistic Strategy

The Substrate-Product Profile

-

Substrate: 3-Triethylsilyl-2-propyn-1-ol (

) -

Product: 3-Triethylsilyl-2-propynal (

)

Strategic Decision Matrix

The choice of oxidant depends heavily on scale and downstream application.

Figure 1: Decision matrix for selecting the optimal oxidation methodology.

Protocol A: Swern Oxidation (The Gold Standard)

Best for: Quantitative conversion, high purity, and research-scale (<10g). Mechanism: Activation of DMSO with oxalyl chloride forms a chloro-sulfonium intermediate, which reacts with the alcohol.[2][3][4] Base-promoted elimination yields the aldehyde.

Materials

-

Reagents: Oxalyl chloride (2.0 M in DCM), DMSO (Anhydrous), Triethylamine (

, dry), Dichloromethane (DCM, Anhydrous). -

Equipment: Flame-dried round-bottom flask, argon balloon/line, low-temperature thermometer, acetone/dry-ice bath.

Step-by-Step Procedure

-

Activation (The "Swern Reagent"):

-

Cool a solution of oxalyl chloride (1.5 equiv) in anhydrous DCM (5 mL/mmol substrate) to -78°C .

-

Add DMSO (3.0 equiv) dropwise. Caution: Gas evolution (CO/CO2). Maintain temp < -60°C.

-

Stir for 15–20 minutes.

-

-

Substrate Addition:

-

Dissolve 3-Triethylsilyl-2-propyn-1-ol (1.0 equiv) in a minimum volume of DCM.

-

Add dropwise to the reaction mixture at -78°C.

-

Stir for 30–45 minutes. The solution will become cloudy (alkoxysulfonium salt formation).

-

-

Elimination:

-

Add

(5.0 equiv) dropwise. -

Allow the reaction to warm to 0°C over 30–60 minutes.

-

Checkpoint: The reaction is typically complete once it reaches 0°C. TLC (Hexane/EtOAc 9:1) should show consumption of the alcohol (

) and appearance of the aldehyde (

-

-

Workup:

Critical Technical Notes

-

Temperature Control: Failure to keep the reaction below -60°C during DMSO addition can lead to the formation of methyl thiomethyl ether side products (Pummerer rearrangement).

-

Odor Control: This reaction generates dimethyl sulfide (DMS). Treat glassware with bleach in a fume hood before washing.

Protocol B: Manganese Dioxide ( ) Oxidation

Best for: Scale-up (>10g), avoiding cryogenic conditions, and simple workup.

Mechanism: Radical mechanism on the heterogeneous surface of activated

Materials

-

Reagents: Activated

(Type: chemical grade, activated), DCM or Chloroform. -

Note on Reagent Quality: "Activated" is crucial. If the reagent is old, heat it at 110°C in an oven overnight before use.

Step-by-Step Procedure

-

Preparation:

-

Dissolve 3-Triethylsilyl-2-propyn-1-ol (1.0 equiv) in DCM (10 mL/mmol).

-

Concentration: Do not run too concentrated; surface area is key.

-

-

Oxidation:

-

Add Activated

(10–20 equiv by mass or mole). A large excess is standard for this heterogeneous reaction. -

Stir vigorously at Room Temperature (20–25°C).

-

Monitoring: Check TLC every hour. Reaction times vary from 2 hours to overnight depending on

activity.

-

-

Workup:

-

Filter the black suspension through a pad of Celite (diatomaceous earth).

-

Rinse the filter cake thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Comparative Data Analysis

| Feature | Swern Oxidation | Dess-Martin (DMP) | |

| Yield | 90–98% | 75–85% | 85–95% |

| Purity (Crude) | High (requires extraction) | High (requires filtration) | Medium (byproducts) |

| Reaction Time | 2 hours | 4–24 hours | 1–2 hours |

| Temp | -78°C | RT | RT |

| Cost | Low | Low | High |

| Scalability | Good (cooling required) | Excellent | Limited (Safety/Cost) |

Characterization & QC

The product should be confirmed immediately due to stability concerns.

-

Physical State: Colorless to pale yellow oil.

-

NMR (CDCl3, 400 MHz):

- ~9.20 ppm (s, 1H, Aldehyde CHO ) – Diagnostic Peak.

-

~1.00 ppm (t, 9H,

-

~0.65 ppm (q, 6H,

-

IR Spectroscopy:

-

(C

- (C=O stretch, conjugated).

-

(C

Stability & Storage (Critical)

Warning: 3-Triethylsilyl-2-propynal is a potent electrophile and lachrymator.

-

Polymerization: It can polymerize spontaneously at room temperature or in the presence of trace acids/bases.

-

Storage Protocol:

-

Short Term: Store in DCM solution at -20°C.

-

Long Term: Neat oil should be stabilized with trace hydroquinone (if acceptable for next step), flushed with Argon, and stored at -20°C or -80°C.

-

-

Handling: Use immediately in the subsequent step (e.g., Horner-Wadsworth-Emmons, Wittig, or nucleophilic addition) for best results.

References

-

Swern Oxidation Mechanism & Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1][2] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.

-

Synthesis of Silyl Propargyl Aldehydes (General Procedure): Journet, M.; Cai, D.; DiMichele, L. M.; Larsen, R. D. "Palladium-Catalyzed Synthesis of Silyl-Protected Propargyl Aldehydes." Tetrahedron Letters1998 , 39, 6427-6428.

-

Manganese Dioxide Oxidation of Propargylic Alcohols: Quesada, E.; Taylor, R. J. K. "MnO2 Oxidation of Propargylic Alcohols." Organic Syntheses2005 , 82, 188. (Describes similar oxidation of propargylic alcohols).

-

Stability and Reactivity of Silyl Propynals: Medvedeva, A. S., et al. "Silicon-containing propynals: synthesis and reactivity." Russian Chemical Reviews2001 , 70, 269.

Sources

Application Note: High-Precision Mitsunobu Coupling of TES-Propargyl Alcohol

Executive Summary & Strategic Rationale

This guide details the optimal conditions for utilizing 3-(Triethylsilyl)prop-2-yn-1-ol (TES-propargyl alcohol) in Mitsunobu couplings. This reagent is a critical bifunctional building block in medicinal chemistry, serving as a "Click" chemistry precursor or a partner for Sonogashira couplings.

Why TES-Propargyl Alcohol? Unlike the labile trimethylsilyl (TMS) group or the sterically demanding triisopropylsilyl (TIPS) group, the triethylsilyl (TES) moiety offers a "Goldilocks" balance:

-

Stability: It survives the basic intermediate conditions of the Mitsunobu betaine better than TMS.

-

Reactivity: It does not impose the steric penalty of TIPS during the SN2 displacement step at the propargylic carbon.

-

Orthogonality: It remains intact under standard acidic workups but can be selectively cleaved with TBAF or mild acid when required.

Mechanistic Architecture

To maximize yield, one must understand the specific activation pathway of primary propargylic alcohols. The reaction relies on the formation of a highly reactive alkoxyphosphonium salt, which converts the poor leaving group (-OH) into an excellent one (OPPh3+).

The Reaction Pathway

The following diagram illustrates the critical flow of species. Note the "Betaine" formation, which is the thermodynamic driving force.

Figure 1: The Mitsunobu catalytic cycle.[1][2][3] The formation of the Alkoxyphosphonium salt is the critical activation step.

Critical Reaction Parameters

Success with TES-propargyl alcohol depends on three variables: pKa matching, stoichiometry, and temperature control.

Nucleophile pKa Requirements

The Mitsunobu reaction is driven by the protonation of the zwitterionic betaine intermediate.

-

Ideal pKa: < 11 (e.g., Phenols, Imides, Sulfonamides).[4]

-

Marginal pKa: 11–13 (Requires higher temperature or specialized azodicarboxylates like ADDP).

-

Failure Mode: If pKa > 13, the betaine will not be sufficiently protonated by the nucleophile, leading to side reactions where the hydrazine byproduct alkylates the alcohol.

Stoichiometry & Reagents

| Component | Equivalents | Recommended Reagent | Notes |

| TES-Propargyl Alcohol | 1.0 | High Purity (>95%) | Dry via azeotrope if old. |

| Nucleophile | 1.0 – 1.2 | Phenol/Imide/Acid | Limiting reagent if precious. |

| Phosphine | 1.2 – 1.5 | PPh3 | Polymer-supported PPh3 simplifies workup. |

| Azodicarboxylate | 1.2 – 1.5 | DIAD | DIAD is more stable/safer than DEAD. |

| Solvent | 0.1 M - 0.2 M | Anhydrous THF | Toluene is a viable alternative for higher T. |

Detailed Experimental Protocol

Phase 1: Preparation

-

Drying: Ensure all glassware is flame-dried or oven-dried and cooled under a stream of Nitrogen or Argon.

-

Solvent: Use anhydrous THF (Tetrahydrofuran). Water is a poison to the oxyphosphonium intermediate.

-

Reagent Check: Visually inspect DIAD. It should be a bright orange/yellow liquid. If it is pale or cloudy, it may be degraded.

Phase 2: Reaction Assembly (Standard Addition)

Rationale: For primary alcohols like TES-propargyl, mixing the alcohol, nucleophile, and phosphine first allows for a controlled activation upon the dropwise addition of DIAD.

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add:

-

TES-propargyl alcohol (1.0 equiv)

-

Nucleophile (1.1 equiv)

-

Triphenylphosphine (PPh3) (1.2 equiv)

-

-

Solvate: Add Anhydrous THF to achieve a concentration of 0.15 M relative to the alcohol.

-

Cool: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes to equilibrate.

-

Activate: Add DIAD (1.2 equiv) dropwise via syringe over 15–20 minutes.

-

Observation: The yellow color of DIAD should fade upon addition as the betaine forms and reacts. A persistent yellow color indicates excess reagent.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C). Stir for 4–16 hours.

Phase 3: Monitoring & Quench

-

TLC: Monitor the disappearance of the UV-active nucleophile and the appearance of the product.

-

Note: PPh3 and TPPO (Triphenylphosphine oxide) are UV active and can obscure product spots. Use a stain like KMnO4 (stains the alkyne) or Anisaldehyde.

-

-

Quench: Once complete, dilute the mixture with Diethyl Ether (Et2O) or Hexanes (1:1 volume relative to THF).

-

Why? TPPO is poorly soluble in ether/hexanes and will often precipitate as a white solid.

-

Phase 4: Workup & Purification (The "TPPO Problem")

Removing Triphenylphosphine oxide (TPPO) is the primary challenge.

Method A: Precipitation (Recommended)

-

Concentrate the reaction mixture to a thick oil/slurry.

-

Triturate with cold Hexanes:Diethyl Ether (9:1).

-

Filter the white solid (TPPO) through a fritted funnel.

Method B: Chromatography

-

Load the crude oil onto a silica gel column.

-

Gradient: Start with 100% Hexanes to elute excess PPh3.

-

Slowly increase polarity (e.g., 0% -> 20% EtOAc/Hexanes).

-

Checkpoint: The TES-propargyl product is usually less polar than TPPO.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental execution flow.

Troubleshooting & Optimization

| Observation | Diagnosis | Solution |

| No Reaction (SM remains) | Nucleophile pKa too high (>13). | Switch to ADDP/PBu3 (more reactive) or use a stronger solvent like Toluene at elevated temp (40°C). |

| Low Yield | "Dead" reagents. | DIAD hydrolyzes over time. Use a fresh bottle. PPh3 oxidizes to TPPO in air; ensure it is crystalline/white, not sticky. |

| Product Co-elutes w/ TPPO | Polarity overlap. | Use Polymer-supported PPh3 (removable by filtration) or use the ZnCl2 complexation method to crash out TPPO [1]. |

| Desilylation | Acidic workup or wet solvent.[6] | Ensure solvents are anhydrous.[7] Avoid strong acid washes; use saturated NH4Cl for mild buffering. |

References

-

Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[8] Journal of Organic Chemistry, vol. 82, no. 19, 2017, pp. 9931–9936. [8]

-

Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651.

-

Dandapani, S., & Curran, D. P. "Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies." Chemistry – A European Journal, vol. 10, no. 13, 2004, pp. 3130–3138.

-

Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[2][3] Synthesis, vol. 1981, no.[9] 1, 1981, pp. 1-28.[9]

Sources

- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Workup [chem.rochester.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: TES Deprotection on Propargyl Alcohols

Executive Summary & Chemical Context

The Challenge:

Removing a TES group from a propargyl alcohol (

The Mechanism of Failure:

Standard TBAF (Tetra-n-butylammonium fluoride) is not just a source of nucleophilic fluoride (

-

Meyer-Schuster/Rupe rearrangements (isomerization to enones).

-

Allene formation (via proton shift).

-

Polymerization (formation of black tars).

The Solution: This guide prioritizes a Buffered TBAF Protocol to neutralize the basicity while maintaining the nucleophilicity required for Si-O cleavage.

Standard Operating Procedure (The "Golden Path")

This protocol is designed to minimize decomposition of sensitive propargylic systems.

Reagents

-

Substrate: TES-protected propargyl alcohol (1.0 equiv).

-

Buffer: Glacial Acetic Acid (AcOH).

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate).[1]

Step-by-Step Protocol

-

Preparation of Buffered Reagent (Critical Step):

-

In a separate vial, mix TBAF (1.0 M in THF, 1.2 equiv) with Glacial Acetic Acid (1.2 equiv) at a 1:1 molar ratio.

-

Why? This forms a complex of tetrabutylammonium acetate and HF, effectively creating a "neutral" fluoride source that prevents propargylic deprotonation [1].

-

-

Reaction Setup:

-

Dissolve the TES-substrate in THF (0.1 M) and cool to 0 °C .

-

Add the pre-mixed TBAF/AcOH solution dropwise.

-

-

Monitoring:

-

Warm to Room Temperature (RT).

-

Monitor by TLC.[1] TES groups are highly labile; conversion usually occurs within 15–60 minutes .

-

Note: Do not let the reaction stir overnight unless necessary; prolonged exposure increases the risk of side reactions.

-

-

Workup (The "Ca-Resin" Method):

-

Standard aqueous extraction often fails with TBAF due to emulsions.

-

Add

(2.0 equiv) and Dowex 50WX8 (H+ form, 3.0 weight equiv) directly to the reaction mixture. -

Stir vigorously for 30 minutes.

-

Filter through a pad of Celite.[3]

-

Concentrate the filtrate.[1][3] This yields the crude product free of TBA salts [2].

-

Troubleshooting Guide

Use this decision matrix to diagnose experimental failures.

Issue 1: "My reaction turned black/dark brown."

-

Diagnosis: Decomposition via base-catalyzed polymerization or isomerization.

-

Root Cause: Unbuffered TBAF was used. The basic fluoride ion deprotonated the propargylic protons.

-

Solution: Repeat the experiment using the Buffered Protocol (1:1 TBAF:AcOH). If the substrate is extremely sensitive, switch to HF·Pyridine in THF (buffered with excess pyridine).

Issue 2: "I cannot remove the TBAF salts (oily residue/streaking on TLC)."

-

Diagnosis: TBA salts are amphiphilic and difficult to extract with water/brine.

-

Root Cause: Standard aqueous workup is insufficient for removing tetrabutylammonium species.[3]

-

Solution:

-

Option A (Resin): Use the Dowex/CaCO3 method described in the Standard Protocol.

-

Option B (Precipitation): Dilute the reaction mixture with Et2O and add saturated aqueous

. The TBA salts often partition better or precipitate.

-

Issue 3: "I lost my TBS/TIPS group; I only wanted to remove TES."

-

Diagnosis: Over-reaction/Lack of Selectivity.

-

Root Cause: While TES is more labile, Fluoride is a "sledgehammer."

-

Solution: Switch to Acidic Deprotection .

-

Reagent: PPTS (Pyridinium p-toluenesulfonate) in MeOH.[4]

-

Logic: Under acidic conditions, the relative rate difference between TES and TBS is significantly larger than under fluoride conditions (see Table 1).

-

Technical Data & Visualization

Relative Rates of Silyl Ether Cleavage

Understanding the kinetic window is crucial for selective deprotection.

| Protecting Group | Relative Rate (Acidic Hydrolysis) | Relative Rate (Fluoride Cleavage) | Stability |

| TMS | 1 | 1 | Very Unstable |

| TES | ~64 | ~10-100 | Labile |

| TBS | ~20,000 | ~20,000 | Stable |

| TIPS | ~700,000 | ~100,000 | Very Stable |

| TBDPS | ~5,000,000 | ~20,000 | Very Stable |

Data adapted from Greene's Protective Groups [3] and BenchChem [4]. Note: Lower numbers indicate faster cleavage in some scales, but here values represent relative stability (higher = more stable).

Mechanism & Troubleshooting Logic

Figure 1: Decision workflow for TBAF deprotection, highlighting the critical buffering step to prevent propargylic decomposition and the resin-based workup to avoid emulsions.

Frequently Asked Questions (FAQs)

Q: Can I use catalytic TBAF?

A: Generally, no. The reaction generates a silyl fluoride (

Q: Why not use HCl or TFA? A: You can, but acid sensitivity is also a risk for propargyl alcohols (Meyer-Schuster rearrangement). If you must use acid to preserve a TBS group elsewhere, use PPTS in Methanol or Formic Acid in Methanol [5]. These are mild enough to cleave TES without destroying the alkyne.

Q: I have a terminal alkyne (

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Kishi, Y. et al. "An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation." Organic Letters, 2007 , 9(6), 1169-1171.

-

BenchChem. "A Comparative Guide to the Stability of TBS and TIPS Protecting Groups."

-

Crouch, R. D. "Selective Deprotection of Silyl Ethers." Tetrahedron, 2004 , 60(28), 5833-5871.

-

Rawal, V. H. et al. "Chemoselective Deprotection of TES Ethers." Journal of Organic Chemistry, 2002 , 67, 1708.

Sources

Technical Support Center: Selective TES Ether Deprotection

Welcome to the technical support center for advanced protecting group strategies. This guide is designed for researchers, chemists, and process development professionals who encounter the specific challenge of selectively cleaving a triethylsilyl (TES) ether in the presence of a more robust tert-butyldimethylsilyl (TBDMS) ether. Here, we provide in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the success of your synthetic campaigns.

The Challenge: Differentiating Silyl Ether Lability

In multi-step synthesis, the differential stability of silyl ethers is a cornerstone of orthogonal protecting group strategies. The triethylsilyl (TES) group is known to be more labile to acid-catalyzed hydrolysis than the sterically hindered tert-butyldimethylsilyl (TBDMS) group.[1][2] The relative rate of acidic hydrolysis for TES is significantly faster than for TBDMS, a difference that can be exploited for selective deprotection.[1][3] This selectivity primarily arises from the greater steric bulk of the tert-butyl group on the TBDMS ether, which shields the silicon atom from nucleophilic attack or protonation, compared to the less hindered ethyl groups of the TES ether.[1][4]

However, achieving perfect selectivity can be challenging. Substrate-specific effects, reaction conditions, and choice of reagents can all lead to undesired outcomes, such as incomplete TES cleavage or concomitant loss of the valuable TBDMS group. This guide will help you navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the selective deprotection process.

Problem 1: Low or No Deprotection of the TES Ether

Your reaction stalls, and analysis (TLC, LC-MS) shows a majority of starting material remains even after extended reaction times.

Potential Causes & Solutions:

-

Insufficiently Acidic Catalyst: The chosen acid may be too weak or used in too low a concentration to effectively catalyze the reaction.

-

Solution: If using a very mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a slightly stronger, yet still controlled, acidic system. Acetic acid in a THF/water mixture (e.g., 3:1:1) or formic acid (5-10%) in methanol are excellent, well-documented alternatives.[5] Formic acid in methanol, for instance, has been shown to deprotect TES ethers efficiently while leaving TBDMS groups intact.[5]

-

-

Inappropriate Solvent System: Aprotic solvents without a nucleophilic component can slow down or stall the hydrolysis mechanism.

-

Solution: The mechanism of acid-catalyzed deprotection involves protonation of the ether oxygen followed by nucleophilic attack (often by the solvent) on the silicon atom.[3] Ensure a protic, nucleophilic solvent like methanol or ethanol is present. For substrates with poor solubility in alcohols, a co-solvent system like CH₂Cl₂/MeOH or THF/MeOH can be effective.

-

-

Low Reaction Temperature: The activation energy for the deprotection is not being met.

-

Solution: While room temperature is often sufficient, gently warming the reaction to 30-40 °C can significantly increase the rate without compromising selectivity. Always monitor closely by TLC to avoid TBDMS cleavage.

-

Problem 2: Significant Cleavage of the TBDMS Ether (Low Selectivity)

Your reaction proceeds, but you observe substantial formation of the fully deprotected diol, indicating a loss of selectivity.

Potential Causes & Solutions:

-